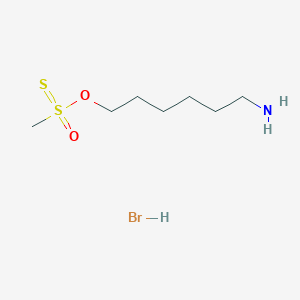
O-(6-Aminohexyl) methanesulfonothioate hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(6-Aminohexyl) methanesulfonothioate hydrobromide: is a chemical compound known for its unique structure and properties. It is commonly used in various scientific research applications, particularly in the fields of chemistry and biology. The compound is characterized by the presence of an aminohexyl group attached to a methanesulfonothioate moiety, with a hydrobromide salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(6-Aminohexyl) methanesulfonothioate hydrobromide typically involves the reaction of 6-aminohexanol with methanesulfonyl chloride to form the intermediate O-(6-aminohexyl) methanesulfonate. This intermediate is then treated with hydrogen bromide to yield the final product, this compound. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: O-(6-Aminohexyl) methanesulfonothioate hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O-(6-Aminohexyl) methanesulfonothioate hydrobromide is widely used in scientific research due to its reactivity and functional groups. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for labeling or cross-linking studies.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-(6-Aminohexyl) methanesulfonothioate hydrobromide involves its interaction with various molecular targets. The amino group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The methanesulfonothioate moiety can participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
- 6-Aminohexyl methanethiosulfonate hydrobromide
- 6-Aminohexyl methanthiosulfonate hydrobromide
Comparison: O-(6-Aminohexyl) methanesulfonothioate hydrobromide is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Compared to similar compounds, it offers a balance of nucleophilicity and redox activity, making it versatile for various research purposes .
Properties
Molecular Formula |
C7H18BrNO2S2 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
6-methylsulfonothioyloxyhexan-1-amine;hydrobromide |
InChI |
InChI=1S/C7H17NO2S2.BrH/c1-12(9,11)10-7-5-3-2-4-6-8;/h2-8H2,1H3;1H |
InChI Key |
QRADUEFMQYYIFH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=S)OCCCCCCN.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


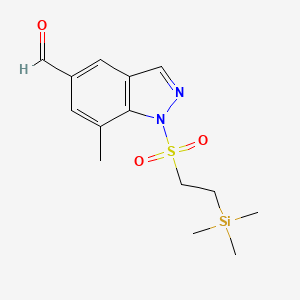

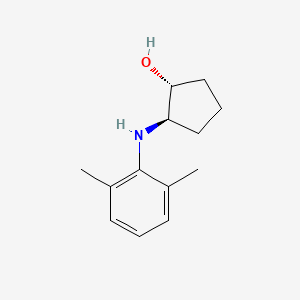
![2-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B13358142.png)
![3-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B13358147.png)
![(2E)-3-[5-(2-amino-4-methylphenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B13358165.png)


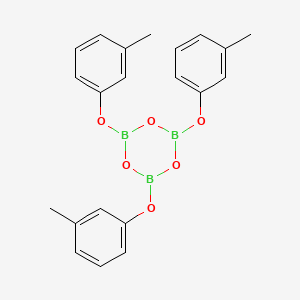

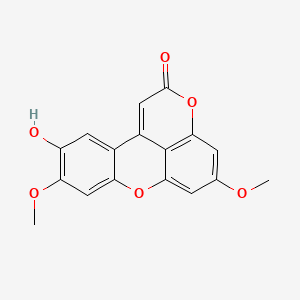
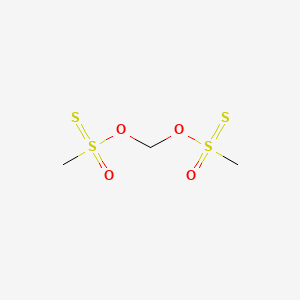

![Ethyl 1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B13358223.png)
